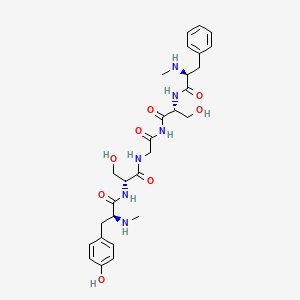
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- is a synthetic peptide composed of several amino acids. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure of this peptide includes modified amino acids such as N-methylated tyrosine and phenylalanine, which can influence its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc/tBu strategy is commonly used, where the Fmoc group protects the amino terminus and the tBu group protects the side chains of amino acids .
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Amino Acid Coupling: The next amino acid, protected by Fmoc, is activated using a coupling reagent like HBTU or DIC and added to the growing peptide chain.
Side Chain Deprotection and Cleavage: After the peptide chain is fully assembled, the side chain protecting groups are removed, and the peptide is cleaved from the resin using a mixture of TFA and scavengers.
Industrial Production Methods
Industrial production of peptides like D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods such as HPLC are employed to ensure high purity and yield.
化学反応の分析
Types of Reactions
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases by modulating biological pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The N-methylated residues can enhance the peptide’s stability and binding affinity to its targets. The exact pathways and molecular targets depend on the specific biological context in which the peptide is used.
類似化合物との比較
Similar Compounds
- N-Me-Tyr-D-ser-gly-N-Me-phe-D-ala-NH2
- N-Me-Tyr-D-ser-gly-N-Me-phe-D-thr-NH2
- N-Me-Tyr-D-ser-gly-N-Me-phe-D-val-NH2
Uniqueness
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- is unique due to its specific sequence and the presence of N-methylated tyrosine and phenylalanine. These modifications can significantly impact the peptide’s biological activity, stability, and resistance to enzymatic degradation compared to similar peptides.
This detailed article provides a comprehensive overview of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
74604-22-1 |
|---|---|
分子式 |
C28H38N6O8 |
分子量 |
586.6 g/mol |
IUPAC名 |
(2S)-N-[(2R)-3-hydroxy-1-[[2-[[(2R)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]propanoyl]amino]acetyl]amino]-1-oxopropan-2-yl]-2-(methylamino)-3-phenylpropanamide |
InChI |
InChI=1S/C28H38N6O8/c1-29-20(12-17-6-4-3-5-7-17)27(41)33-23(16-36)28(42)34-24(38)14-31-25(39)22(15-35)32-26(40)21(30-2)13-18-8-10-19(37)11-9-18/h3-11,20-23,29-30,35-37H,12-16H2,1-2H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38,42)/t20-,21-,22+,23+/m0/s1 |
InChIキー |
XFONSTUJPRIGMJ-MYDTUXCISA-N |
SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC |
異性体SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CO)C(=O)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC |
正規SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC |
Key on ui other cas no. |
74604-22-1 |
同義語 |
N-Me-Tyr-D-Ser-Gly-N-Me-Phe-D-Ser-NH2 Wy 42896 Wy 42896, monoacetate Wy-42,896 Wy-42896 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















